8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one
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Overview
Description
8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one is a synthetic organic compound that belongs to the class of furochromenones. This compound is characterized by a fused ring system consisting of a furan ring and a chromenone core, with additional substituents including a 4-chlorobenzoyl group, an ethyl group, and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one typically involves the O-acylation reaction of a hydroxychromenone derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Materials: 7-hydroxy-2H-chromen-2-one, 4-chlorobenzoyl chloride, triethylamine, dichloromethane.
Reaction Conditions: The mixture is stirred at 20°C for 1 hour.
Yield: The product is obtained in good yield, typically around 88%.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the furan and chromenone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
8-(4-chlorobenzoyl)-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one: This compound is structurally similar but has a methyl group instead of an ethyl group at the 9-position.
Furo[3,2-g]neoflavones: These compounds have a similar furan-chromenone core but differ in the substituents attached to the ring system.
Uniqueness
8-(4-chlorobenzoyl)-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H15ClO4 |
---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
8-(4-chlorobenzoyl)-9-ethyl-4-methylfuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H15ClO4/c1-3-14-18-16(9-8-15-11(2)10-17(23)26-20(15)18)25-21(14)19(24)12-4-6-13(22)7-5-12/h4-10H,3H2,1-2H3 |
InChI Key |
FGGYNITVQMLMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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